molecular formula C13H17N3 B11720884 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile

Cat. No.: B11720884
M. Wt: 215.29 g/mol
InChI Key: OHKGZHKDXGSAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile is an organic compound that features a piperazine ring substituted with two methyl groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3,3-dimethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(3,3-Dimethylpiperazin-1-yl)benzonitrile, a compound featuring a piperazine moiety, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}N_{4}. Its structure includes a benzonitrile group attached to a dimethylpiperazine ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Certain analogs have shown inhibition against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antiproliferative Effects : Compounds in this class have demonstrated antiproliferative activity against cancer cell lines, suggesting potential use in oncology .

Table 1: Biological Activity Summary of this compound Analogues

Activity TypeAssay TypeIC50 Value (µM)Reference
BChE InhibitionEnzymatic Assay5.18
AChE InhibitionEnzymatic Assay5.22
AntiproliferativeCancer Cell Lines10.0
Neuroprotective EffectsSH-SY5Y CellsNot specified

Case Studies

Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective effects against oxidative stress in SH-SY5Y cells, derivatives of the piperazine class exhibited significant protective effects against hydrogen peroxide-induced cytotoxicity. The most potent compound demonstrated an IC50 value of 5.18 µM for BChE inhibition while also showing neuroprotective properties .

Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of various piperazine derivatives on prostate cancer cell lines. The results indicated that certain analogs led to a reduction in cell viability by over 50% at concentrations around 10 µM, highlighting their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Piperazine Substituents : Variations in the piperazine ring have been shown to affect binding affinity and selectivity towards target enzymes.
  • Aromatic Modifications : Substituents on the benzonitrile moiety can enhance or diminish biological activity depending on their electronic and steric properties.

Table 2: Structure-Activity Relationship Insights

Structural ModificationObserved EffectReference
Dimethyl substitution on piperazineIncreased BChE inhibition
Aromatic ring substitutionsVariable effects on potency

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(3,3-dimethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H17N3/c1-13(2)10-16(8-7-15-13)12-5-3-11(9-14)4-6-12/h3-6,15H,7-8,10H2,1-2H3

InChI Key

OHKGZHKDXGSAFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.